LXE408 - 1799330-15-6

LXE408

Catalog Number: EVT-8360785
CAS Number: 1799330-15-6
Molecular Formula: C23H18FN7O2
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LXE408 is a novel compound identified as a selective proteasome inhibitor, specifically targeting kinetoplastids, which are a group of protozoan parasites responsible for diseases such as leishmaniasis. This compound has shown promising antileishmanial activity, making it a candidate for further development in treating these neglected tropical diseases. The compound is characterized by its unique molecular structure and mechanism of action, which distinguishes it from traditional treatments.

Source and Classification

LXE408 was developed through a systematic drug discovery approach aimed at identifying new therapeutic agents for leishmaniasis. It belongs to the class of triazolopyrimidine derivatives and has been classified as a non-competitive proteasome inhibitor due to its selective action against the proteasome of kinetoplastids, particularly Leishmania donovani .

Synthesis Analysis

Methods and Technical Details

The synthesis of LXE408 commenced with commercially available 2-fluoro-5-nitrobenzoic acid, which was treated with thionyl chloride to form an acyl chloride. This intermediate underwent a series of reactions including nucleophilic substitution and cyclization to produce the final triazolopyrimidine structure. The synthetic route emphasizes efficiency and scalability, allowing for the production of sufficient quantities for biological evaluation .

Molecular Structure Analysis

Structure and Data

LXE408 features a triazolopyrimidine core, which is crucial for its biological activity. The molecular formula is C13_{13}H10_{10}ClF3_{3}N4_{4}O2_{2}, with a molecular weight of approximately 348.7 g/mol. The structural characteristics include:

  • Triazole ring: Contributes to the compound's interaction with the proteasome.
  • Pyrimidine moiety: Essential for binding affinity and selectivity.
  • Fluorinated benzene: Enhances lipophilicity and bioavailability.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within LXE408, confirming its potential binding interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

LXE408 primarily acts through inhibition of the proteasome in Leishmania species. The compound binds to the active site of the proteasome, disrupting its function and leading to an accumulation of regulatory proteins that induce apoptosis in the parasites. In vitro studies have demonstrated an IC50 value of 0.04 µM against Leishmania donovani, indicating potent activity .

Mechanism of Action

Process and Data

The mechanism by which LXE408 exerts its effects involves selective inhibition of the kinetoplastid proteasome. This inhibition leads to:

  • Accumulation of ubiquitinated proteins: Disruption in protein degradation pathways.
  • Induction of oxidative stress: Resulting in cellular damage and eventual cell death.
  • Multi-target action: Evidence suggests that LXE408 may also impact immune pathways, enhancing host defense mechanisms against infection .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LXE408 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited aqueous solubility.
  • Stability: Demonstrates stability under physiological conditions, which is critical for therapeutic efficacy.
  • LogP (Partition coefficient): Indicates favorable lipophilicity, enhancing cell membrane permeability.

These properties contribute to its potential as an effective oral medication for leishmaniasis treatment .

Applications

Scientific Uses

LXE408 is primarily investigated for its application as an antileishmanial agent. Its selective action against kinetoplastid proteasomes positions it as a promising candidate in drug development pipelines targeting leishmaniasis. Additionally, LXE408’s mechanism may provide insights into developing combination therapies or novel treatment regimens that could mitigate resistance seen with existing drugs .

Discovery and Development of LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor

Rational Drug Design and Target Identification in Kinetoplastid Parasites

The strategic development of LXE408 originated from the urgent need to address limitations of existing visceral leishmaniasis treatments, which exhibit significant toxicity, variable regional efficacy, and complex administration requirements. This parasitic disease causes approximately 30,000 annual deaths globally, with current therapies posing substantial clinical challenges [1] [7]. Researchers focused on the kinetoplastid proteasome as a therapeutic target due to its essential role in protein degradation and parasite survival, coupled with its structural divergence from the human proteasome [1] [4].

The drug design strategy exploited evolutionary differences in proteasome subunit interfaces between Leishmania species and mammals. Biochemical characterization revealed that kinetoplastid proteasomes contain parasite-specific structural elements within their catalytic β-subunits, creating unique binding pockets absent in mammalian counterparts [4]. This divergence enabled the conceptualization of selective inhibitors that could disrupt parasitic proteostasis while sparing host proteasome function—a critical safety consideration. Computational modeling of the Leishmania tarentolae proteasome structure provided the foundation for structure-based inhibitor design, predicting that non-competitive inhibitors binding to specialized cavities could achieve species selectivity [1] [4].

Table 1: Key Differences Between Kinetoplastid and Human Proteasomes

Structural/Functional FeatureKinetoplastid ProteasomeHuman Proteasome
Catalytic β5 Subunit PocketExpanded hydrophobic chamberNarrower entrance
β4-β5 Interface ArchitectureDistinct loop conformationAlternative folding
Sensitivity to Non-competitive InhibitionHighLow
Essentiality for Cell SurvivalAbsolute requirementEssential but druggable

Table 2: In Vitro Activity of LXE408 Against Leishmania Species

Parasite SpeciesDisease FormEC₅₀ (μM)Proteasome IC₅₀ (μM)
L. donovaniVisceral0.040.04
L. majorCutaneous0.06*Not reported
L. infantumVisceralComparable to L. donovaniSimilar to L. donovani
L. braziliensisCutaneousConfirmed activity [3]Not reported

Derived from murine lesion healing data [5] [8]

High-Throughput Screening and Lead Optimization Strategies

The discovery pathway for LXE408 began with the implementation of sophisticated high-throughput screening (HTS) campaigns against Trypanosoma cruzi and Leishmania donovani proteasomes. Novartis scientists screened over 3 million compounds using fluorescence-based proteasome activity assays, identifying the oxaborole-containing molecule GNF6702 as the initial hit with broad-spectrum kinetoplastid activity but suboptimal pharmacokinetic properties [1] [4]. Lead optimization employed scaffold-hopping strategies that systematically addressed metabolic instability while preserving target engagement [1].

Structure-activity relationship (SAR) studies focused on three critical molecular regions: the electrophilic head group (optimized for covalent binding to the proteasome catalytic threonine), the central core (modified to reduce planararity and improve solubility), and the lipophilic tail (engineered to enhance membrane permeability without P-glycoprotein recognition) [4] [8]. This multi-parameter optimization yielded over 300 analogues with iterative improvements in potency, selectivity, and metabolic stability.

Critical optimization milestones included:

  • Replacing metabolic hotspots: Introduction of fluorinated aromatic rings blocked problematic oxidative metabolism observed in early leads
  • Balancing lipophilicity: Systematic logD adjustments achieved optimal cell permeability while avoiding plasma protein overbinding
  • Species-selectivity confirmation: Rigorous counter-screening against human erythrocyte proteasome (IC₅₀ > 50 μM) and whole blood assays ensured safety margins [1]
  • Oral bioavailability enhancement: Molecular weight control (<500 Da) and strategic hydrogen bond reduction improved intestinal absorption

Table 3: Key Pharmacokinetic Parameters of LXE408 Across Species

SpeciesDose (mg/kg)RouteT₁/₂ (h)CL (mL/min/kg)Vss (L/kg)Oral Bioavailability
Mouse (BALB/c)5 (IV), 20 (PO)IV, PO3.32.30.63High
Rat (Sprague-Dawley)3 (IV), 10 (PO)IV, PO3.82.10.53Moderate to high
Dog (Beagle)0.3 (IV), 1 (PO)IV, PO3.8Not reportedNot reportedModerate
Monkey (Cynomolgus)0.3 (IV), 10 (PO)IV, PO9.7Not reportedNot reportedModerate

[5] [8]

The resulting clinical candidate LXE408 demonstrated exceptional in vivo efficacy in murine models of visceral leishmaniasis, achieving >99.84% reduction in liver parasite burden at 10 mg/kg BID dosing for eight days. Crucially, its limited blood-brain barrier penetration (brain/plasma AUC ratio = 0.03) minimized potential CNS toxicity concerns [8].

Structural Evolution from Predecessor Compounds (e.g., GNF6702)

LXE408 represents the culmination of extensive medicinal chemistry evolution from the first-generation compound GNF6702. While both molecules share a common mechanism as non-competitive proteasome inhibitors, LXE408 incorporates strategic structural modifications that substantially enhance its drug-like properties and antiparasitic efficacy [1] [4].

The molecular progression involved:

  • Core scaffold rigidification: Introduction of a conformationally constrained bicyclic system reduced rotatable bond count from 9 (GNF6702) to 5 (LXE408), improving target binding entropy and metabolic stability
  • Electrophile optimization: Replacement of the vinyl sulfonamide warhead with a novel (S)-2-aminobutanamide moiety maintained irreversible binding kinetics while eliminating glutathione reactivity
  • Stereochemical refinement: Introduction of a chiral center at the P1' position enabled optimal orientation within the proteasome S3 binding pocket
  • Solubility-enhancing groups: Incorporation of a pyridyl-oxadiazole system dramatically improved aqueous solubility (>200 μg/mL vs. <10 μg/mL for GNF6702) [1]

Cryo-electron microscopy (cryo-EM) studies of LXE408 bound to the Leishmania tarentolae proteasome at 2.9 Å resolution provided unprecedented structural insights. These structures revealed that LXE408 occupies a unique allosteric pocket at the α-β subunit interface, inducing conformational changes that propagate to the catalytic sites 40 Å away [1] [4]. This binding mode differs fundamentally from clinically used human proteasome inhibitors (e.g., bortezomib), explaining the species selectivity.

Table 4: Structural and Biochemical Comparison of GNF6702 and LXE408

PropertyGNF6702LXE408Impact of Optimization
Molecular Weight484.5 Da443.4 DaEnhanced permeability
logP4.23.1Reduced metabolic clearance
L. donovani EC₅₀0.07 μM0.04 μMImproved potency
L. donovani Proteasome IC₅₀0.11 μM0.04 μMEnhanced target binding
Metabolic Stability (Human microsomes)8% remaining65% remainingReduced clearance
Plasma Protein Binding>99%92%Increased free fraction
Murine VL Efficacy (ED₉₀)5 mg/kg BID3 mg/kg BIDLower therapeutic dose

[1] [4] [8]

The structural evolution yielded a compound with superior pharmaceutical properties while maintaining the critical kinetoplastid selectivity profile. In particular, LXE408 demonstrated remarkable selectivity against mammalian proteasomes (>1000-fold vs. human constitutive proteasome) and negligible inhibition of other mammalian serine proteases [4]. These attributes supported its progression into human clinical trials as a promising oral therapy for multiple neglected tropical diseases caused by kinetoplastid parasites.

Table 5: Clinical Development Status of LXE408 for Kinetoplastid Diseases (as of July 2025)

DiseaseDevelopment PhaseLocationExpected Completion
Visceral LeishmaniasisPhase II (recruiting)India, EthiopiaEarly 2026 [2]
Cutaneous LeishmaniasisPhase II (initiating)Brazil, PanamaLate 2025 [3]
Chagas DiseasePhase II (planned)Argentina, Colombia2026 [6]

Properties

CAS Number

1799330-15-6

Product Name

LXE408

IUPAC Name

N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Molecular Formula

C23H18FN7O2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32)

InChI Key

GNVVPYCWVLCWKV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2

Canonical SMILES

CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.